4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine
Description
Properties
IUPAC Name |
4-heptadecan-9-yl-2-(4-heptadecan-9-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)41-33-35-45-43(37-41)44-38-42(34-36-46-44)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-40H,5-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKPGBZUHQFIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1=CC(=NC=C1)C2=NC=CC(=C2)C(CCCCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680555 | |
| Record name | 4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258262-75-8 | |
| Record name | 4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. For 4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the constitution of both the bipyridine core and the extensive alkyl substituents.
The ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the bipyridine core and the aliphatic protons of the two heptadecan-9-yl chains. The signals for the bipyridine protons are typically found in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. Based on data for analogous 4,4'-dialkyl-2,2'-bipyridine compounds, the proton assignments can be predicted. researchgate.net The protons H-6,6' appear as a doublet, H-5,5' as a doublet of doublets, and H-3,3' as a singlet or a narrow doublet. researchgate.net The numerous protons of the two C17 alkyl chains produce a complex set of overlapping signals in the upfield region (δ 0.8-3.0 ppm). The methine proton at the point of attachment to the pyridine (B92270) ring (C9 of the heptadecyl group) is expected to be a multiplet around δ 2.7-3.0 ppm, shifted downfield due to its proximity to the aromatic ring. The terminal methyl groups (CH₃) of the alkyl chains would appear as a triplet around δ 0.8-0.9 ppm.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The bipyridine core exhibits signals in the aromatic region (δ 120-160 ppm). The carbon atoms directly bonded to the nitrogen (C2,2' and C6,6') and the substituted carbons (C4,4') are the most deshielded. chemicalbook.comresearchgate.net The aliphatic carbons of the heptadecan-9-yl chains resonate in the upfield region (δ 14-40 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-3,3' | ~8.5 | - | s or d |
| H-5,5' | ~7.2 | - | d |
| H-6,6' | ~8.7 | - | d |
| C-2,2' | - | ~156 | s |
| C-3,3' | - | ~121 | s |
| C-4,4' | - | ~150 | s |
| C-5,5' | - | ~124 | s |
| C-6,6' | - | ~149 | s |
| C9-H (methine) | ~2.8 | ~40 | m |
| Alkyl CH₂ | 1.2-1.7 | 22-35 | m |
| Terminal CH₃ | ~0.9 | ~14 | t |
Note: Predicted values are based on spectral data for structurally similar compounds like 4,4'-dialkyl-2,2'-bipyridines. researchgate.netchemicalbook.comspectrabase.comacs.org Actual values may vary depending on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and establishing the connectivity between atoms. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between H-5,5' and H-6,6' within the pyridine rings. researchgate.net It would also map out the entire spin system of the heptadecan-9-yl chains, showing correlations from the C9-methine proton to the adjacent methylene (B1212753) protons, and sequentially along the chain to the terminal methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This is invaluable for assigning the carbon signals based on the more resolved proton signals. For example, the downfield proton signal at ~8.7 ppm would correlate with the C-6,6' carbon signal, and the upfield methyl proton triplet would correlate with the terminal methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for confirming the connection between the alkyl substituents and the bipyridine core. A key correlation would be observed between the methine protons at C9 of the alkyl chain and the C4, C3, and C5 carbons of the pyridine ring, providing definitive evidence of the substitution pattern.
Mass Spectrometry Techniques for Molecular Composition Validation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₄₄H₇₆N₂. The ability to achieve sub-ppm mass accuracy is critical for distinguishing the target compound from other potential molecules with the same nominal mass but different elemental compositions. nih.govmpi-cbg.de
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₄H₇₆N₂ |
| Nominal Mass | 628 u |
| Monoisotopic Mass | 628.60085 u |
| Common Adducts (Predicted m/z) | [M+H]⁺: 629.60813 |
| [M+Na]⁺: 651.59007 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a spectrum of product ions. nationalmaglab.orgtechnologynetworks.com The resulting fragmentation pattern provides valuable structural information. nih.govpacific.edu
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-Induced Dissociation (CID) would likely lead to characteristic fragmentation pathways:
Benzylic-type Cleavage: The most probable fragmentation is the cleavage of the C-C bond adjacent to the pyridine ring (the bond between C9 of the heptadecyl chain and its alkyl neighbors). This would result in the loss of an octyl radical (C₈H₁₇) to form a stable secondary carbocation.
Cleavage of the Substituent Chain: Fragmentation can also occur at the bond between the C4 of the pyridine ring and the C9 of the alkyl chain. This would result in the loss of the entire heptadecan-9-yl radical, leading to a prominent fragment ion.
Intra-chain Fragmentation: Fragmentation at various points along the long alkyl chains would produce a series of smaller fragment ions, differing by 14 u (CH₂), which is characteristic of long-chain alkanes. researchgate.net
Analysis of these fragmentation pathways allows for the confirmation of the substituent's structure and its point of attachment to the bipyridine core.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net
The IR spectrum of this compound would be dominated by the vibrational modes of the numerous C-H bonds in the alkyl chains.
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.
C-H Bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending) are also characteristic of the alkyl chains.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine rings are expected to appear in the 1400-1600 cm⁻¹ region. These are often sharp and can be used to confirm the presence of the aromatic core. nist.gov
The Raman spectrum provides complementary information. For bipyridine derivatives, the most intense bands are often associated with the symmetric ring breathing vibrations. researchgate.netresearchgate.net
Ring Breathing Modes: A strong Raman signal, characteristic of the 4,4'-disubstituted bipyridine core, is expected around 1000-1300 cm⁻¹. sigmaaldrich.comnih.govnih.gov
Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the two pyridine rings also gives rise to a characteristic Raman band.
Together, IR and Raman spectra provide a detailed fingerprint of the compound, confirming the presence of both the bipyridine framework and the long-chain alkyl substituents.
Identification of Key Functional Group Signatures
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the key functional groups and confirming the connectivity of the molecule.
In the FTIR spectrum of a 4,4'-dialkyl-2,2'-bipyridine, characteristic vibrations of the bipyridine core and the alkyl substituents are expected. The aromatic C=N and C=C stretching vibrations of the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. For instance, in the related compound 4,4'-dimethyl-2,2'-bipyridine (B75555), bands associated with the bipyridine framework are observed. mdpi.com The most prominent features for this compound, however, would be the strong absorption bands corresponding to the C-H stretching vibrations of the numerous CH₂, and CH₃ groups in the heptadecan-9-yl chains, which are typically found in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these aliphatic groups would also be visible around 1465 cm⁻¹ and 1375 cm⁻¹.
¹H and ¹³C NMR spectroscopy provides detailed information about the hydrogen and carbon environments, respectively. For the bipyridine core of analogues like 4,4'-di-tert-butyl-2,2'-bipyridyl, the aromatic protons appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). tcichemicals.comtcichemicals.com For the title compound, the protons on the pyridine rings would show a similar pattern, while the protons of the heptadecan-9-yl chains would produce a complex set of overlapping signals in the upfield region (typically 0.8-2.7 ppm). The methine proton at the 9-position (the point of attachment to the bipyridine ring) would be expected around 2.6-2.8 ppm, while the terminal methyl groups of the alkyl chains would appear as a triplet around 0.9 ppm.
Table 1: Representative Spectroscopic Data for 4,4'-Dialkyl-2,2'-bipyridine Analogues
| Spectroscopic Technique | Functional Group / Proton Environment | Typical Chemical Shift / Wavenumber Range | Analogue Compound |
| FTIR | Aromatic C=C/C=N Stretching | 1600-1400 cm⁻¹ | 4,4'-Dimethyl-2,2'-bipyridine mdpi.com |
| Aliphatic C-H Stretching | 3000-2850 cm⁻¹ | 4,4'-Didodecyl-2,2'-bipyridine spectrabase.com | |
| ¹H NMR | Aromatic Protons (H-3, H-5, H-6) | 7.0 - 8.5 ppm | 4,4'-Di-tert-butyl-2,2'-bipyridyl tcichemicals.com |
| Alkyl Protons (α-CH) | ~2.7 ppm | 4,4'-Didodecyl-2,2'-bipyridine spectrabase.com | |
| Alkyl Protons (-(CH₂)n-) | 1.2 - 1.7 ppm | 4,4'-Didodecyl-2,2'-bipyridine spectrabase.com | |
| Alkyl Protons (Terminal CH₃) | ~0.9 ppm | 4,4'-Didodecyl-2,2'-bipyridine spectrabase.com | |
| ¹³C NMR | Aromatic Carbons | 120 - 157 ppm | 4,4'-Didodecyl-2,2'-bipyridine spectrabase.com |
| Alkyl Carbons | 14 - 36 ppm | 4,4'-Didodecyl-2,2'-bipyridine spectrabase.com |
Probing Intermolecular Interactions
The structure and properties of this compound in the condensed phase are heavily influenced by non-covalent intermolecular interactions. The molecule possesses two distinct regions: the aromatic bipyridine core and the long aliphatic chains. This duality leads to a combination of interactions.
π-π Stacking: The electron-deficient aromatic rings of the bipyridine core can engage in π-π stacking interactions. In the crystal structures of related substituted bipyridines, these interactions are common, with typical centroid-centroid distances between parallel pyridine rings of approximately 3.7 Å. researchgate.net This type of interaction is crucial for the organization of the aromatic portions of the molecules.
Van der Waals Forces: The extensive heptadecan-9-yl chains provide a large surface area for van der Waals interactions. These forces are the primary drivers for the association and packing of the aliphatic parts of the molecules.
Nano-segregation: Due to the chemical incompatibility between the polar aromatic core and the nonpolar aliphatic chains, the compound likely undergoes nano-segregation in the solid state or in aggregates. This would result in a lamellar or cylindrical packing where the bipyridine units stack together, and the alkyl chains interdigitate in separate domains. This behavior is common for such amphiphilic molecules and significantly impacts the material's bulk properties. Hirshfeld surface analysis of related complexes confirms that C-H···π and π···π interactions are key components in the supramolecular assembly. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Visible absorption spectroscopy is used to probe the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by intense π→π* transitions associated with the conjugated bipyridine system. In solvents like dichloromethane (B109758) or acetonitrile (B52724), unsubstituted bipyridines and their alkylated derivatives typically show strong absorption bands in the UV region. nih.gov
For example, complexes of 4,4'-dimethyl-2,2'-bipyridine show intraligand π→π* transitions, which are slightly red-shifted upon coordination to a metal. nih.gov The free ligand itself would have absorptions at slightly shorter wavelengths. The long, saturated heptadecan-9-yl chains are not part of the conjugated π-system and therefore have a negligible electronic effect on the position of these transitions. Their primary role is to enhance solubility in nonpolar organic solvents and to influence solid-state packing. The absorption maxima are therefore expected to be very similar to those of other 4,4'-dialkyl-2,2'-bipyridines.
Table 2: Representative UV-Visible Absorption Data for Bipyridine Analogues
| Compound/Complex | Solvent | Absorption Maxima (λₘₐₓ) | Transition Type |
| 4,4'-Bipyridine (B149096) nist.gov | Ethanol | 248 nm | π→π |
| cis-Bis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) researchgate.net | Ethanol | ~300 nm, ~400 nm, ~535 nm | π→π and MLCT |
| Pentacyanoferrate(II) with 4,4'-bipyridine ligand nih.gov | Water | ~430 nm | MLCT |
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Fluorescence and phosphorescence spectroscopy provide insights into the de-excitation pathways of the molecule's excited states.
Fluorescence: Many bipyridine derivatives are known to be fluorescent, although the parent 2,2'-bipyridine (B1663995) is only weakly emissive. The introduction of substituents can significantly alter the fluorescence properties, including the emission wavelength and quantum yield. rsc.orgresearchgate.net For this compound, fluorescence would arise from the decay of the lowest singlet excited state (S₁) to the ground state (S₀). The emission is expected to be in the UV or blue region of the spectrum. The long alkyl chains can influence the fluorescence in the solid state by restricting molecular motion and altering the packing, which can either enhance or quench emission. The fluorescence quantum yield is highly sensitive to the molecular environment and solvent polarity. nih.gov
Phosphorescence: Phosphorescence, an emission from a triplet excited state (T₁) to the singlet ground state, is a spin-forbidden process and is often weak or unobservable at room temperature for purely organic molecules. While phosphorescence is a key feature of many transition metal complexes containing bipyridine ligands (e.g., Ru(II) or Ir(III) complexes), the free this compound ligand itself is not expected to be strongly phosphorescent, except perhaps at very low temperatures (77 K) in a rigid matrix.
X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com
Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters
Obtaining a single crystal of this compound suitable for single-crystal X-ray diffraction (SCXRD) is exceptionally challenging due to the high conformational flexibility of the long, branched alkyl chains, which promotes the formation of oils or microcrystalline powders rather than large, well-ordered crystals.
However, based on the crystal structures of related, simpler 4,4'-disubstituted-2,2'-bipyridines, the key structural parameters of the bipyridine core can be reliably predicted. researchgate.net The two pyridine rings are typically found to be nearly coplanar, with a small dihedral angle between them, facilitating conjugation. The C-N and C-C bond lengths within the rings are characteristic of aromatic systems. The bond connecting the two pyridine rings is typically around 1.49 Å. In the solid state, the molecule would likely adopt a transoid conformation with respect to the nitrogen atoms. The flexible heptadecan-9-yl chains would likely extend away from the core, and their packing would be dominated by van der Waals forces, leading to a layered structure consistent with the principle of nano-segregation.
Table 3: Typical Bond Parameters for a 4,4'-Disubstituted-2,2'-bipyridine Core (based on 4,4'-dimethoxy-2,2'-bipyridine) researchgate.net
| Parameter | Description | Typical Value |
| Bond Lengths | ||
| C2-C2' | Inter-ring bond | ~1.49 Å |
| C-N (avg) | Average C-N bond in pyridine ring | ~1.34 Å |
| C-C (avg) | Average C-C bond in pyridine ring | ~1.38 Å |
| C4-C(alkyl) | Bond to substituent | ~1.51 Å |
| Bond Angles | ||
| C-N-C (avg) | Angle within pyridine ring | ~117° |
| N-C-C (avg) | Angle within pyridine ring | ~124° |
| Dihedral Angle | ||
| N-C-C-N | Torsion angle between rings | 0 - 10° |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the identification of crystalline materials. It provides a unique "fingerprint" of a compound's crystal structure, allowing for phase identification, purity analysis, and determination of unit cell dimensions. iza-online.org The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice.
The analysis of crystalline this compound using PXRD would involve irradiating a powdered sample with monochromatic X-rays and recording the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the compound's specific crystalline phase.
Key information derived from a PXRD pattern includes:
Peak Positions (2θ): These are determined by the spacing between the planes of atoms in the crystal lattice, as described by Bragg's Law. They are essential for identifying the crystal structure and calculating the unit cell parameters. iza-online.org
Peak Intensities: The relative intensities of the diffraction peaks are related to the arrangement and type of atoms within the crystal's unit cell. Distortions in relative intensities can sometimes indicate preferred orientation in the sample. iza-online.org
Peak Width: The breadth of the diffraction peaks can provide information about the crystallite size and the presence of lattice strain. iza-online.org
While specific PXRD data for this compound is not widely published, the analysis of related bipyridine compounds demonstrates the utility of this technique. For instance, the crystal structures of cocrystals involving 4,4'-bipyridine have been successfully solved from powder X-ray diffraction data. researchgate.net The technique is also used to characterize different polymorphic forms and solvates, which can have distinct physical properties. researchgate.net In a study of a different substituted bipyridine, PXRD was used to determine the unit cell parameters and space group of the crystal. researchgate.net
Table 1: Hypothetical PXRD Data Interpretation for a Crystalline Sample
| Feature | Observation | Interpretation |
| Peak Positions | A unique set of 2θ angles with strong diffraction peaks. | Indicates a specific, ordered crystalline phase. |
| Peak Intensities | Relative intensities match a reference pattern. | Confirms the identity and phase purity of the compound. |
| Background | Low and flat background signal. | Suggests the sample is highly crystalline with minimal amorphous content. iza-online.org |
| Additional Peaks | Presence of small, unindexed peaks. | May indicate the presence of a crystalline impurity or a secondary phase. iza-online.org |
Advanced Chromatographic Separations for Purity and Isomer Assessment
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. thermofisher.com
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The long heptadecyl chains of this compound impart significant hydrophobicity, leading to strong retention on a reversed-phase column. Elution is typically achieved by using a gradient, where the proportion of the organic solvent in the mobile phase is increased over time. thermofisher.com This process decreases the polarity of the mobile phase, causing the hydrophobic compound to desorb from the stationary phase and travel through the column.
HPLC is highly effective for:
Purity Assessment: The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity. Impurities will typically appear as separate, smaller peaks.
Isomer Separation: Positional isomers, if present from the synthesis, would likely have slightly different polarities and three-dimensional shapes, leading to different retention times on the HPLC column, allowing for their separation and quantification.
A UV-Vis detector is commonly used, as the bipyridine core exhibits strong absorbance in the UV region. mdpi.com
Table 2: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase provides strong hydrophobic interactions for retaining the analyte. thermofisher.com |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid improves peak shape and is mass spectrometry compatible. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier used to elute the highly retained compound. |
| Gradient | 70% B to 100% B over 15 minutes | A gradient is necessary to elute the strongly retained, hydrophobic compound in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. chemrxiv.org |
| Detector | UV-Vis at ~280 nm | The bipyridine ring system has a characteristic UV absorbance around this wavelength. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, lowering backpressure. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile and thermally stable compounds. chemrxiv.org The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.
The application of GC to a large, complex molecule such as this compound presents challenges. With a high molecular weight and two long alkyl chains, the compound is expected to have a very high boiling point and low volatility, making it difficult to vaporize without thermal decomposition. Therefore, a standard GC analysis would require:
High Temperatures: Both the injector and the oven would need to be operated at high temperatures to ensure the compound remains in the gas phase.
Robust Stationary Phase: A thermally stable column, such as one with a polysiloxane-based stationary phase, would be necessary to withstand the high temperatures.
Potential for Derivatization: In some cases, derivatization to a more volatile form might be required, although this adds complexity to the analysis.
Given these constraints, HPLC is often the preferred method for purity and isomer assessment of large, non-volatile molecules. However, if conditions can be optimized to avoid thermal degradation, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could provide high-resolution separation and valuable information on purity.
Table 3: Hypothetical GC Method for Analysis
| Parameter | Condition | Rationale |
| Column | High-Temperature Capillary Column (e.g., DB-5HT, 30 m x 0.25 mm) | A thermally stable stationary phase is required to withstand the high temperatures needed to elute the analyte. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Injector Temp. | 350 °C | Must be high enough to rapidly vaporize the low-volatility compound without causing degradation. |
| Oven Program | Start at 150°C, ramp to 380°C at 15°C/min | A temperature program is essential to first separate any more volatile impurities and then elute the main, high-boiling compound. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. MS provides structural information for peak identification. |
Computational and Theoretical Investigations of the Chemical Compound
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. For 4,4'-di(heptadecan-9-yl)-2,2'-bipyridine, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and electrostatic potential, which are key determinants of its chemical behavior.
Optimization of Molecular Geometries and Conformational Preferences
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the molecular geometry, researchers can identify the lowest energy conformation. These calculations consider factors like the rotational freedom around the C-C bond connecting the two pyridine (B92270) rings and the flexibility of the long alkyl chains. For substituted bipyridines, DFT studies help in understanding how substituents alter both electronic and structural properties through inductive and resonance effects researchgate.net. The conformational preferences, particularly the dihedral angles between the pyridine rings, are crucial as they influence the molecule's electronic properties and its ability to coordinate with metal ions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity youtube.comwikipedia.orgyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor youtube.com.
For derivatives of 2,2'-bipyridine (B1663995), FMO analysis reveals the distribution of electron clouds at the HOMO and LUMO levels researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. In substituted bipyridines, the electron clouds of the HOMOs are typically distributed over the carbons and π-electrons of the rings researchgate.net. DFT calculations are used to precisely determine these energy levels and visualize the orbital distributions.
Table 1: Frontier Molecular Orbital Data for Bipyridine Derivatives
| Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Unsubstituted 2,2'-bipyridine | Varies | Varies | Varies |
| Substituted 2,2'-bipyridine | Varies | Varies | Varies |
Note: Specific energy values for this compound require targeted DFT calculations but follow general principles observed for substituted bipyridines.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule deeporigin.com. It is generated by calculating the electrostatic potential at various points around the molecule deeporigin.com. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich areas) and blue indicating areas of positive potential (electron-poor areas) deeporigin.comwolfram.com.
For this compound, the ESP map highlights the electronegative nitrogen atoms of the bipyridine core as regions of high electron density, making them likely sites for coordination with metal cations or for forming hydrogen bonds. Conversely, the alkyl chains would exhibit a more neutral potential. ESP maps are invaluable for understanding intermolecular interactions, predicting binding sites, and designing molecules with specific binding affinities deeporigin.com. DFT calculations using functionals like B3LYP with basis sets such as 6-311G* are commonly used to generate these maps on an isodensity surface of the molecule mdpi.com.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Prediction
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.gov. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior, conformational changes, and aggregation processes of molecules like this compound nih.govyoutube.com.
Simulation of Aggregation and Self-Organization Processes
The amphiphilic nature of this compound, with its polar bipyridine head and nonpolar alkyl tails, suggests a propensity for self-assembly into organized structures. MD simulations are a powerful tool to predict and analyze these aggregation processes at an atomic level beilstein-journals.orgnih.gov. By simulating a system containing multiple molecules, researchers can observe how they spontaneously organize into larger structures, such as micelles, bilayers, or other complex aggregates beilstein-journals.orge3s-conferences.orgresearchgate.net. These simulations can reveal the key intermolecular interactions, such as van der Waals forces between the alkyl chains and π-π stacking of the bipyridine rings, that drive the self-assembly process researchgate.net. Understanding these mechanisms is essential for the rational design of functional materials based on this molecule.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Quantum Chemical Calculations for Spectroscopic Feature Interpretation
Quantum chemical calculations are indispensable for the detailed analysis of spectroscopic data. yukiozaki.com By simulating spectra computationally, specific experimental features can be assigned to particular molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and electronic properties.
Prediction of Electronic Spectra (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Visible spectroscopy.
For this compound, the electronic spectrum is expected to be dominated by π→π* transitions within the aromatic 2,2'-bipyridine core. The introduction of the bulky heptadecan-9-yl alkyl groups at the 4 and 4' positions is predicted to have a modest effect on the electronic transitions. These non-conjugated alkyl chains primarily act as weak electron-donating groups through an inductive effect, which may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted 2,2'-bipyridine.
TD-DFT calculations, typically using a functional like B3LYP or PBE0, can predict the vertical excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The results of such calculations help in assigning the observed spectral bands to specific electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.
Table 1: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Primary Character |
| S₀ → S₁ | 295 | 0.58 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 250 | 0.45 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 238 | 0.12 | HOMO → LUMO+1 (π→π*) |
Note: This table presents hypothetical data based on typical TD-DFT calculation results for similar 4,4'-dialkyl-2,2'-bipyridine compounds for illustrative purposes.
Vibrational Frequency Analysis for IR/Raman Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. ksu.edu.sa Quantum chemical calculations, particularly using DFT, can accurately predict these vibrational frequencies. nih.gov Comparing the calculated spectrum with the experimental one allows for a precise assignment of each vibrational band to a specific molecular motion, such as bond stretching or bending. researchgate.net
For this compound, the vibrational spectrum can be divided into two main regions:
High-frequency region (2800-3100 cm⁻¹): This region is dominated by the C-H stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups in the two heptadecan-9-yl chains, as well as the aromatic C-H stretches of the bipyridine rings.
Fingerprint region (below 1700 cm⁻¹): This region contains the characteristic vibrations of the 2,2'-bipyridine core, including C=C and C=N stretching modes between 1400 and 1650 cm⁻¹. It also includes C-H bending and rocking modes from the alkyl chains.
Harmonic frequency calculations are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. The analysis of these modes is crucial for confirming the molecular structure and understanding how intermolecular interactions might influence the vibrational properties.
Table 2: Selected Predicted Vibrational Frequencies and Their Assignments
| Predicted Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
| 3075 | Aromatic C-H Stretch | ν(C-H) |
| 2955 | Asymmetric CH₃ Stretch | νₐₛ(CH₃) |
| 2925 | Asymmetric CH₂ Stretch | νₐₛ(CH₂) |
| 2870 | Symmetric CH₃ Stretch | νₛ(CH₃) |
| 2855 | Symmetric CH₂ Stretch | νₛ(CH₂) |
| 1610 | Bipyridine Ring Stretch | ν(C=C/C=N) |
| 1465 | CH₂ Scissoring | δ(CH₂) |
Note: This table contains representative frequency values based on DFT calculations for molecules with similar functional groups.
Computational Modeling of Intermolecular Interactions
The physical properties of this compound in the condensed phase (solid or liquid) are governed by intermolecular interactions. Computational models are essential for visualizing and quantifying these non-covalent forces, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
Hydrogen Bonding and π-π Stacking Interactions
The 2,2'-bipyridine core provides potential sites for specific intermolecular interactions. The nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors if suitable donor molecules (like water or alcohols) are present.
Additionally, the aromatic pyridine rings can engage in π-π stacking interactions. lew.ronih.gov In this arrangement, the electron-rich π systems of two adjacent bipyridine cores align, contributing to the stability of the crystal lattice. However, the presence of the very large and flexible heptadecan-9-yl chains at the 4 and 4' positions introduces significant steric hindrance. These bulky groups are likely to prevent the close, parallel alignment required for strong π-π stacking, suggesting that this interaction may be less significant compared to other forces. unito.it Computational analysis can quantify the energetic contribution of these interactions and determine the most stable packing arrangements. rsc.org
Van der Waals Forces and Alkyl Chain Interdigitation
In the solid state, these long alkyl chains are likely to arrange themselves in an ordered fashion to maximize these favorable interactions, a phenomenon known as alkyl chain interdigitation. researchgate.net Molecular dynamics (MD) simulations can model the behavior of many molecules simultaneously, providing insight into how these chains pack together and influence the material's bulk properties, such as melting point and solubility. The efficiency of this packing is influenced by the length and branching of the alkyl chains.
Ab Initio Methods for Mechanistic Studies
Ab initio (from first principles) quantum chemistry methods are used to study the mechanisms of chemical reactions without reliance on experimental parameters. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. chemrxiv.org
For this compound, these methods could be applied to investigate several types of reactions:
Coordination Chemistry: The formation of metal complexes is a key application of bipyridine ligands. Ab initio calculations can model the coordination process, determining the binding energy of the ligand to a metal center and predicting the geometry of the resulting complex.
Organic Reactions: If the ligand itself were to participate in a chemical transformation, such as a cycloaddition or substitution reaction, computational methods could elucidate the reaction pathway. nih.govrsc.org Calculations can determine the activation energy barriers, helping to predict the feasibility and rate of a reaction under different conditions.
These mechanistic studies provide a molecular-level understanding of reactivity, which is crucial for designing new catalysts, functional materials, and synthetic pathways.
Cheminformatics Approaches for Structural Relationship Analysis
Cheminformatics provides a powerful lens for understanding the relationship between the structure of a chemical compound and its physicochemical properties and biological activities. For a molecule such as this compound, which combines a rigid aromatic core with long, flexible alkyl chains, these computational approaches are invaluable for predicting its behavior and guiding the design of new derivatives with tailored functionalities. This is particularly relevant as the interplay between the hydrophobic alkyl chains and the polar bipyridine core dictates its interactions in various chemical and biological systems.
At the heart of cheminformatics is the concept that the properties of a molecule are encoded in its structure. By representing the molecule numerically through descriptors, it becomes possible to build mathematical models that correlate these descriptors with experimental observations. These models can then be used to predict the properties of novel, un-synthesized compounds, thereby accelerating the discovery process. The primary methodologies employed in this context are Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, alongside molecular similarity and diversity analysis.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For this compound, a QSPR model could be developed to predict properties such as its solubility in different solvents, its partition coefficient (logP), or its potential for self-assembly. A QSAR model, on the other hand, might predict its efficacy as a ligand in a catalytic reaction or its potential biological interactions.
The development of a robust QSAR/QSPR model involves several key steps:
Data Set Curation: A dataset of structurally related compounds with experimentally determined properties is required. For this compound, this would ideally include other bipyridine derivatives with varying alkyl chain lengths and substitution patterns.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).
Model Building and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed property. The predictive power of the model is then rigorously assessed through internal and external validation techniques.
For a molecule with the structural characteristics of this compound, key descriptors would likely include those related to its amphiphilic nature. The long heptadecyl chains contribute significantly to its lipophilicity and steric bulk, which can be quantified using descriptors like calculated logP (cLogP) and molar refractivity (MR). The bipyridine core, with its nitrogen atoms, introduces polarity and the potential for metal coordination and hydrogen bonding, which can be captured by descriptors related to polar surface area (PSA) and the number of hydrogen bond donors and acceptors.
The following interactive data table illustrates a hypothetical set of molecular descriptors that could be used in a QSPR study of this compound and related compounds to predict a property such as solubility in a nonpolar solvent.
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted Solubility (mg/L) |
| This compound | 633.10 | 17.5 | 25.78 | 30 | High |
| 4,4'-Di(undecan-6-yl)-2,2'-bipyridine | 464.78 | 11.2 | 25.78 | 20 | Moderate |
| 4,4'-Di(pentan-3-yl)-2,2'-bipyridine | 296.46 | 4.9 | 25.78 | 10 | Low |
| 2,2'-Bipyridine | 156.18 | 1.8 | 25.78 | 1 | Very Low |
Note: The solubility predictions in this table are illustrative and based on the general principle that increased lipophilicity (higher cLogP and molecular weight from longer alkyl chains) leads to higher solubility in nonpolar solvents.
Another powerful cheminformatics tool is molecular similarity analysis . This approach is based on the principle that structurally similar molecules are likely to have similar properties. Similarity is quantified by comparing the molecular fingerprints of different compounds. Fingerprints are bit strings that encode the presence or absence of specific structural features. The Tanimoto coefficient is a commonly used metric to calculate the similarity between two fingerprints, with a value of 1 indicating identical molecules and 0 indicating no common features.
For this compound, similarity analysis could be used to identify other compounds in a large database that are likely to share its properties. For instance, if this compound is found to be an effective extractant for a particular metal ion, a similarity search could reveal other commercially available or synthetically accessible molecules that might perform even better. The choice of fingerprint is crucial in this process. For a molecule with long alkyl chains, fingerprints that capture topological features and branching would be particularly important.
The following interactive data table provides a hypothetical similarity analysis of this compound against a set of other bipyridine derivatives using a hypothetical topological fingerprint.
| Compound Pair | Tanimoto Coefficient | Structural Similarity |
| This compound vs. 4,4'-Di(undecan-6-yl)-2,2'-bipyridine | 0.75 | High |
| This compound vs. 4,4'-Di-tert-butyl-2,2'-bipyridine | 0.45 | Moderate |
| This compound vs. 2,2'-Bipyridine | 0.20 | Low |
Note: The Tanimoto coefficients are for illustrative purposes and would depend on the specific fingerprinting algorithm used.
Coordination Chemistry of the Chemical Compound
Ligand Design Principles of Substituted Bipyridines
The design of substituted bipyridine ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the properties of metal complexes. nih.govresearchgate.net By strategically placing substituents on the bipyridine framework, it is possible to control the electronic and steric environment around a coordinated metal center. nih.govacs.org This control is crucial for applications ranging from catalysis to materials science.
The heptadecan-9-yl substituents of 4,4'-di(heptadecan-9-yl)-2,2'-bipyridine exert significant influence on its coordination behavior.
Steric Effects: The bulky heptadecan-9-yl groups introduce considerable steric hindrance. rsc.org Unlike linear alkyl chains, the branched nature of the heptadecan-9-yl group creates a more pronounced three-dimensional pocket around the metal binding site. This steric bulk can influence the coordination number of the metal ion, potentially favoring lower coordination numbers or distorted geometries to accommodate the large ligands. psu.edu Furthermore, the long alkyl chains enhance the solubility of the ligand and its metal complexes in nonpolar organic solvents, a crucial property for many chemical reactions and material processing techniques. wikipedia.org
Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. solubilityofthings.com This effect increases the electron density on the pyridine (B92270) rings, making the nitrogen atoms more basic and thus stronger donors to the metal ion. nih.gov The electron-donating nature of the heptadecan-9-yl substituents can stabilize higher oxidation states of the coordinated metal and influence the energy of metal-to-ligand charge transfer (MLCT) transitions. rsc.org
| Property | Effect of Heptadecan-9-yl Substituents | Reference |
| Steric Hindrance | High, due to branched alkyl chains | rsc.org |
| Solubility | Enhanced in nonpolar organic solvents | wikipedia.org |
| Electronic Effect | Electron-donating (inductive effect) | solubilityofthings.com |
| Basicity of Nitrogen | Increased compared to unsubstituted bipyridine | nih.gov |
The properties of substituted bipyridine ligands can be tailored for specific metal ions by modifying the substituents. nih.govresearchgate.netpsu.edu For this compound, the combination of steric bulk and electron-donating character makes it particularly suitable for certain applications.
The large steric profile can be used to control the accessibility of the metal center, which is a key factor in catalysis. researchgate.net By preventing the close approach of other molecules, the ligand can enforce a specific coordination geometry and influence the selectivity of a catalytic reaction. The enhanced solubility in organic solvents also allows for its use in a wider range of reaction conditions. wikipedia.org The electron-rich nature of the ligand can be used to tune the redox potential of the metal center, making it easier or more difficult to oxidize or reduce the metal ion. nih.gov This is important in the design of complexes for applications in electrochemistry and photochemistry. nih.gov
Complexation with Transition Metal Ions: Stoichiometry and Stability Studies
The complexation of this compound with transition metal ions typically results in the formation of stable complexes. nih.govresearchgate.net The stoichiometry of these complexes is often similar to that of unsubstituted bipyridine, with common ratios being 1:1, 1:2, and 1:3 (metal:ligand). globalscientificjournal.comossila.com However, the large steric bulk of the heptadecan-9-yl groups may disfavor the formation of highly crowded tris-bipyridine complexes with smaller metal ions. wikipedia.org
The stability of a metal complex in solution is quantified by its formation constant (Kf) or stability constant. wikipedia.orglibretexts.org A larger formation constant indicates a stronger interaction between the metal ion and the ligand. globalscientificjournal.com The formation of complexes with this compound is an equilibrium process, and the stability of the resulting complexes is influenced by both enthalpy and entropy changes. wikipedia.org
The electron-donating nature of the alkyl groups is expected to increase the enthalpy of complexation due to the formation of a stronger metal-ligand bond. wikipedia.org However, the large and flexible alkyl chains can lead to a more complex entropic contribution. While the chelate effect, common to all bipyridine ligands, provides a significant entropic driving force for complexation, the conformational freedom of the long alkyl chains might be reduced upon coordination, which could have a counteracting effect. wikipedia.org
Note: These are hypothetical values based on trends for other alkylated bipyridines and serve to illustrate the expected relative stabilities. Actual values for this compound would require experimental determination.
The long alkyl chains of this compound can significantly influence the coordination sphere of the metal ion and the kinetics of ligand exchange. nih.gov The steric bulk of the ligands can create a "protective" layer around the metal center, shielding it from the solvent and other potential ligands. psu.edu This can lead to slower rates of ligand exchange compared to complexes with less sterically demanding ligands. solubilityofthings.comlibretexts.org
The mechanism of ligand exchange can also be affected. nih.govnih.gov A dissociative mechanism, where one ligand dissociates before a new one binds, may be favored due to the steric crowding that would be present in an associative transition state. libretexts.org The rate of ligand exchange is a critical factor in the reactivity of coordination complexes, particularly in applications such as catalysis and sensing. solubilityofthings.com
Spectroscopic Characterization of Metal Complexes Formed with the Chemical Compound
Metal complexes of this compound can be characterized by a variety of spectroscopic techniques, including UV-Visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netossila.combldpharm.com
UV-Visible Spectroscopy: The electronic absorption spectra of these complexes are typically dominated by two types of transitions: π→π* transitions localized on the bipyridine ligand and metal-to-ligand charge transfer (MLCT) transitions. nih.gov The π→π* transitions are usually observed in the ultraviolet region and are slightly shifted upon coordination. The MLCT bands, which are often in the visible region, are more sensitive to the nature of the metal ion and the substituents on the ligand. nih.govnih.gov The electron-donating heptadecan-9-yl groups are expected to shift the MLCT bands to lower energies (a red shift) compared to unsubstituted bipyridine complexes. rsc.org
Infrared Spectroscopy: IR spectroscopy is useful for observing the vibrational modes of the ligand and how they change upon coordination. The C=N and C=C stretching vibrations of the pyridine rings are particularly informative and typically shift to higher frequencies upon complexation, indicative of the rigidification of the ligand framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the diamagnetic metal complexes in solution. The chemical shifts of the protons on the pyridine rings are sensitive to the coordination environment and can be used to confirm complex formation. The signals from the heptadecan-9-yl chains will be prominent in the aliphatic region of the spectrum.
Illustrative Spectroscopic Data for a [M(this compound)₃]²⁺ Complex
| Spectroscopic Technique | Typical Observation | Interpretation |
|---|---|---|
| UV-Visible Spectroscopy | π→π* at ~280-300 nmMLCT in the visible region (e.g., 450-550 nm) | Ligand-based transitionCharge transfer from metal to ligand, color of the complex |
| Infrared Spectroscopy | Shift in C=N and C=C stretching frequencies | Confirmation of metal-ligand bond formation |
| ¹H NMR Spectroscopy | Downfield shift of aromatic protonsComplex signals in the aliphatic region | Deshielding of pyridine protons upon coordinationPresence of the heptadecan-9-yl chains |
Redox Behavior of Metal Complexes Incorporating the Chemical Compound
Cyclic Voltammetry and Spectroelectrochemistry
No published studies containing cyclic voltammetry or spectroelectrochemistry data for coordination complexes of this compound could be located. While the electrochemical and spectroelectrochemical properties of other substituted and unsubstituted bipyridine complexes have been investigated, this information does not pertain to the specific ligand and therefore cannot be presented. iieta.orgrsc.orgiieta.orgnih.govutexas.eduelectrochemsci.org
Factors Influencing Coordination Mode and Selectivity
Detailed research on the factors that influence the coordination mode and selectivity of this compound is not available in the current body of scientific literature.
Role of Solvent and Counterions
There are no specific studies on how different solvents or counterions affect the coordination behavior of this compound. General principles regarding the role of the solvent in the synthesis of coordination polymers with bipyridine-type ligands exist, but these are not specific to the requested compound. mdpi.comnih.gov
Competition with Other Ligands
No research could be found that investigates the competitive coordination of this compound in the presence of other ligands. Therefore, there is no data on its relative binding affinities or the factors that would favor its coordination over other potential ligands in a competitive environment.
Due to the lack of specific research findings for this compound, it is not possible to provide the requested detailed article, data tables, or an in-depth discussion on its coordination chemistry.
Supramolecular Architectures and Self Assembly Studies of the Chemical Compound
Non-Covalent Interactions in Self-Assembly Processes
The spontaneous organization of 4,4'-di(heptadecan-9-yl)-2,2'-bipyridine into complex, stable superstructures is governed by a delicate balance of several non-covalent interactions. mdpi.com These interactions, though individually weak, collectively dictate the final structure and properties of the assembled material. Key among these are van der Waals forces, particularly between the long alkyl chains, and π-π stacking interactions involving the aromatic bipyridine cores. researchgate.netresearchgate.net In certain environments or when co-assembled with other molecules, hydrogen bonding can also play a significant role. nih.govnih.govosti.gov The interplay of these forces allows for the formation of ordered assemblies both in solution and at interfaces. nih.govnih.gov
The long heptadecyl chains are not merely passive solubilizing groups; they are critical drivers of two-dimensional (2D) organization, especially on solid surfaces. The primary non-covalent force at play between these chains is the van der Waals interaction. In the self-assembly of bipyridine derivatives on surfaces like Highly Oriented Pyrolytic Graphite (B72142) (HOPG), these alkyl chains tend to align with the underlying graphite lattice. beilstein-journals.org
| Compound Features | Interaction Type | Resulting Structure | Reference |
| Long Alkyl Chains | van der Waals Forces | Maximized contacts through interdigitation | beilstein-journals.org |
| Bipyridine Derivatives on HOPG | Physisorption & Intermolecular Interactions | Highly ordered 2D supramolecular assemblies | researchgate.net |
| Alkyl Chain Length & Number | Packing Density | Control over unit cell parameters and packing motifs | researchgate.netbeilstein-journals.org |
This table summarizes the role of alkyl chains in the formation of 2D structures based on related bipyridine compounds.
Although this compound itself does not possess classical hydrogen bond donor groups, the nitrogen atoms in the pyridine (B92270) rings can act as hydrogen bond acceptors. Therefore, in the presence of protic solvents or co-assembling molecules with O-H or N-H groups (like 4,4'-bis(4-hydroxybutyl)-2,2'-bipyridine), intermolecular hydrogen bonding can become a significant structure-directing force, leading to the formation of extensive one-, two-, or three-dimensional networks. nih.govnih.gov
Formation of Micellar, Vesicular, and Liquid Crystalline Phases
The amphiphilic character of this compound suggests a rich phase behavior in both solution and bulk states, potentially forming various aggregated structures such as micelles, vesicles, or thermotropic liquid crystals.
The conformation of the two heptadecyl chains plays a pivotal role in determining the type of supramolecular structure formed. The branched nature of the heptadecan-9-yl group introduces significant steric bulk compared to a linear chain. This steric hindrance affects the critical packing parameter, a geometric factor that relates the headgroup area to the volume and length of the hydrophobic tails.
Micelles: In solution, if the effective cross-sectional area of the polar bipyridine head is significantly larger than that of the alkyl tails, the molecules may aggregate into spherical or cylindrical micelles to minimize the exposure of the hydrophobic chains to the solvent.
Vesicles: A different balance of forces, where the packing parameter is closer to unity, could favor the formation of bilayer structures that close upon themselves to form vesicles.
Liquid Crystalline Phases: In the bulk state, upon heating, the compound may exhibit liquid crystalline phases. The alkyl chains, while disordered and fluid-like, would still maintain a degree of orientational order along with the bipyridine cores, leading to phases like smectic or nematic liquid crystals. nih.gov The ability of the alkyl chains to interdigitate and the π-stacking of the bipyridine cores are competing effects that would strongly influence the type and stability of any mesophases. beilstein-journals.org
In solution, above a certain critical aggregation concentration, amphiphilic molecules like this compound are expected to spontaneously assemble into larger aggregates to sequester their hydrophobic alkyl chains from the polar solvent. This process is entropically driven and results in the formation of organized structures like micelles or larger vesicles.
The compound is also expected to exhibit pronounced activity at interfaces, such as the air-water or a liquid-liquid interface. nih.gov At such boundaries, the molecules can align with their polar bipyridine heads oriented towards the polar phase (e.g., water) and their nonpolar alkyl tails directed towards the nonpolar phase (e.g., air or an organic solvent). This can lead to the formation of stable, highly organized monomolecular films. The study of such interfacial assemblies is critical, as they can serve as templates for the growth of more complex nanostructures. nih.gov
Self-Assembly on Surfaces and Interfaces
The self-assembly of functionalized bipyridines on solid substrates is a key area of research for creating patterned surfaces with specific electronic or chemical properties. Scanning Tunneling Microscopy (STM) studies at the solid-liquid interface have been instrumental in visualizing these structures with sub-molecular resolution. researchgate.net
For molecules like this compound, deposition onto a surface like HOPG from a solution (e.g., in 1-phenyloctane) leads to the formation of highly ordered two-dimensional supramolecular patterns. researchgate.net The assembly is primarily driven by two sets of interactions: van der Waals forces between the alkyl chains and the HOPG surface, which drives the initial physisorption, and intermolecular forces, including alkyl chain interdigitation and π-π stacking, which lock the molecules into a regular, crystalline-like monolayer. researchgate.netbeilstein-journals.org STM experiments on similar 2,2'-substituted bipyridines confirm the formation of such ordered 2D assemblies. researchgate.net The precise arrangement and unit cell parameters of these surface-confined networks are dictated by the number and nature of the alkyl substituents. researchgate.net
| Compound | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'b' (Å) | Angle γ (°) | Area (nm²) | Reference |
| 4,4'-di(octyloxy)-2,2'-bipyridine | 11 ± 1 | 18 ± 1 | 70 ± 3 | 1.8 ± 0.2 | researchgate.net |
| 4,4',6,6'-tetra(octyloxy)-2,2'-bipyridine | 18 ± 1 | 20 ± 1 | 75 ± 3 | 3.5 ± 0.3 | researchgate.net |
This table shows STM data for the unit cells of self-assembled structures of similar alkoxy-substituted bipyridines on an HOPG surface, illustrating how the addition of alkyl chains affects the packing dimensions.
An article on the supramolecular architectures and self-assembly of this compound cannot be generated as requested.
Extensive searches for scientific literature detailing the study of the specific chemical compound "this compound" within the requested analytical frameworks have yielded no results. There is no available research on this compound's supramolecular behavior as observed through Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), or Small-Angle X-ray and Neutron Scattering (SAXS/SANS). Furthermore, no studies were found describing its directed self-assembly in response to external stimuli such as temperature, pH, light, or redox changes.
Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline, as no data or research findings exist for this particular molecule.
Characterization Techniques for Supramolecular Structures
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the nanoscale and microscale morphology of supramolecular structures formed by this compound. While direct imaging of this specific compound is not extensively documented in publicly available literature, the behavior of analogous long-chain alkyl-substituted bipyridines, particularly within metal-ligand complexes, provides a strong basis for understanding its expected self-assembly.
When complexed with metals like platinum, bipyridine ligands featuring long alkyl chains are known to act as organogelators, forming extensive three-dimensional networks that immobilize solvents. rsc.org TEM analysis of such gels typically reveals the presence of entangled, high-aspect-ratio nanofibers. nih.gov These fibers, constituting the solid framework of the gel, are formed through the hierarchical self-assembly of the metallo-supramolecular complexes, driven by a combination of π-π stacking of the bipyridine cores and significant van der Waals interactions between the long heptadecyl chains.
SEM of the corresponding xerogels (dried gels) complements TEM by providing a larger-scale view of the supramolecular architecture. SEM images are expected to show a porous, sponge-like structure composed of interconnected fibrous bundles. nih.gov The morphology observed via SEM helps to confirm the formation of a continuous, sample-spanning network, which is the defining characteristic of a gel. The specific branched nature of the heptadecan-9-yl groups likely introduces steric constraints that influence the packing and dimensions of these fibers, distinguishing them from assemblies of linear alkyl chains.
Dynamic Light Scattering (DLS) for Size and Aggregation State
Dynamic Light Scattering (DLS) is a key analytical tool for investigating the initial stages of aggregation and the size of self-assembled species in solution, prior to the formation of macroscopic structures like gels. For amphiphilic molecules such as this compound and its metal complexes, DLS can monitor the transition from discrete molecules (unimers) to larger supramolecular aggregates as a function of concentration, solvent composition, or temperature.
In a good solvent, the compound is expected to exist as individual molecules. Upon addition of a poor solvent or a change in temperature that favors aggregation, DLS would detect an increase in the particle size, corresponding to the formation of micelles or larger aggregates. Studies on similar platinum(II) complexes with alkylated bipyridine ligands show they exhibit aggregation-induced emission (AIE), a phenomenon directly linked to the formation of aggregates in mixed solvent systems (e.g., THF/water or THF/ethylene glycol). rsc.org DLS is instrumental in characterizing the onset of this aggregation and measuring the hydrodynamic radius (Rₕ) of the resulting nanoparticles.
The table below outlines the expected application of DLS in characterizing the aggregation of this compound systems, based on established principles for similar compounds.
| Parameter Measured | Expected Observation | Interpretation |
|---|---|---|
| Hydrodynamic Radius (Rₕ) | Increases significantly upon changing solvent polarity or concentration. | Indicates the formation of supramolecular aggregates from individual molecules. |
| Polydispersity Index (PDI) | Provides information on the size distribution of the aggregates. | Low PDI suggests uniform aggregate sizes, while high PDI indicates a broad distribution. |
| Scattering Intensity | Increases with aggregate formation and size. | Correlates with the extent of self-assembly in the solution. |
Theoretical Models for Predicting Supramolecular Organization
Theoretical models and molecular dynamics (MD) simulations are essential for understanding the underlying forces that govern the self-assembly of this compound. These computational methods provide molecular-level insight into how the specific architecture of the molecule translates into a final supramolecular structure.
The self-assembly process is primarily driven by a balance of non-covalent interactions. Theoretical models for this system would focus on two main contributions:
π-π Stacking: The aromatic 2,2'-bipyridine (B1663995) cores tend to stack upon one another due to favorable orbital overlap.
Van der Waals (vdW) Forces: The long, bulky heptadecan-9-yl chains provide a significant driving force for aggregation through collective vdW interactions. iphy.ac.cnresearchgate.netresearchgate.netrsc.org
MD simulations can predict the most energetically favorable packing arrangements of the molecules. rsc.org For this compound, simulations would likely show that the large, branched alkyl chains play a dominant role in the organization. iphy.ac.cn Unlike simple linear chains, the branched nature of the heptadecan-9-yl groups introduces steric hindrance that dictates specific packing geometries, potentially leading to 'locked' or interdigitated structures to maximize vdW contacts while minimizing steric repulsion. iphy.ac.cnresearchgate.net These intermolecular forces are crucial in defining the morphology of the resulting assemblies, such as the formation of one-dimensional fibers over other structures. mdpi.com Computational models can thus correlate the unique molecular structure with the observed macroscopic properties, such as the ability to form gels.
Applications in Advanced Materials Science Non Biological/non Clinical
Integration into Optoelectronic Devices: Principles and Potential
The bipyridine core is a foundational component in many photoactive metal complexes. The introduction of the heptadecan-9-yl side chains modifies the physical properties of these complexes, making them more suitable for fabrication into solid-state devices.
In the field of lighting and displays, metal complexes utilizing substituted bipyridine ligands, particularly with iridium(III) and copper(I), are of great interest for use in Light-Emitting Electrochemical Cells (LEECs) and other luminescent devices. cityu.edu.hkresearchgate.net The fundamental principle involves the radiative decay from an excited state of the metal complex. A significant challenge in creating efficient solid-state devices is the phenomenon of aggregation-caused quenching, where the close proximity of luminescent molecules in the solid film leads to non-radiative decay pathways, reducing efficiency.
The bulky heptadecan-9-yl groups of 4,4'-di(heptadecan-9-yl)-2,2'-bipyridine provide a solution to this issue. Their large size acts as a steric shield, effectively insulating the photoactive metal centers from each other. This spatial separation helps to suppress quenching and can lead to enhanced photoluminescence quantum yields (PLQYs) in the solid state. rsc.org Furthermore, these long alkyl chains drastically improve the solubility of the resulting metal complexes in common organic solvents, which is a critical advantage for device fabrication using cost-effective, solution-based techniques like spin-coating or inkjet printing. Research on iridium(III) complexes with long alkyl chains has shown that these pendants facilitate the formation of stable liposomes and interaction with surfactants, indicating their utility in creating structured emissive materials. cityu.edu.hk
| Complex Type | Ligand Feature | Inferred Advantage of Heptadecan-9-yl Group | Reference |
| [Ir(N^C)₂(N^N)]⁺ | Alkyl chain on bipyridine | Enhanced solubility, prevents aggregation quenching | cityu.edu.hk |
| [Cu(P^P)(N^N)]⁺ | Methyl groups on bipyridine | Steric bulk prevents quenching, improves solid-state PLQY | nih.gov |
| Rotaxane-Bipyridine | Mechanical insulation | Remote steric effects enhance luminescence | rsc.org |
This table illustrates how substituents on bipyridine ligands, analogous to the heptadecan-9-yl groups, enhance properties of luminescent complexes.
In dye-sensitized solar cells (DSSCs), bipyridine derivatives are central to two key components: the sensitizing dye that absorbs light and the redox electrolyte that regenerates the dye. Ruthenium complexes, such as N3 dye, which feature carboxylated bipyridine ligands, are classic examples of sensitizers that anchor to the TiO₂ photoanode. mdpi.com More recently, copper complexes with substituted bipyridine ligands have emerged as highly efficient redox mediators, replacing the traditional iodide/triiodide couple. scispace.com
For both applications, the introduction of long alkyl chains like heptadecan-9-yl offers distinct benefits. When incorporated into the sensitizer (B1316253) dye, these hydrophobic chains can help prevent water molecules from the electrolyte from reaching the TiO₂ surface, which can otherwise degrade the interface and reduce cell efficiency. They also inhibit dye aggregation on the semiconductor surface.
In the context of copper-based electrolytes, the large alkyl groups are particularly valuable. They improve the solubility of the copper complexes in the non-polar organic solvents or ionic liquids used as electrolytes. scispace.com Perhaps more importantly, the steric bulk of the ligands helps prevent unwanted crystallization of the redox mediator within the pores of the solar cell, a factor known to diminish performance in solid-state devices. scispace.com Studies on similar ligands, like 4,4′-dinonyl-2,2′-bipyridine, confirm their role as precursors for amphiphilic sensitizers in DSSCs. researchgate.net
| DSSC Component | Ligand | Function of Alkyl/Alkoxy Chains | Power Conversion Efficiency (η) | Reference |
| Redox Mediator | [Cu(beto)₂]¹⁺ (beto = 4,4′-diethoxy-6,6′-dimethyl-2,2′-bipyridine) | Prevent crystallization, improve solubility | >10% (liquid state) | scispace.com |
| Redox Mediator | [Cu(beto2Ox)₂]¹⁺ (beto2Ox = 4,4′-bis(2-methoxyethoxy)-6,6′-dimethyl-2,2′-bipyridine) | Prevent crystallization, improve solubility | >10% (liquid state) | scispace.com |
| Electrolyte Additive | 2,2'-bipyridine-4,4'-dicarboxylic acid (dopant in polymer electrolyte) | Enhance ionic conductivity | 3.68% | jksus.org |
Performance data for DSSCs using various substituted bipyridine ligands, highlighting the positive impact of functionalization.
Catalytic Applications: Homogeneous and Heterogeneous Systems
The electronic properties and steric environment of a metal-based catalyst can be precisely tuned by modifying the ligands that surround the metal center. 4,4'-disubstituted bipyridines are a "privileged" class of ligands, and the use of bulky alkyl groups like heptadecan-9-yl can profoundly influence catalytic activity and selectivity. rsc.orgnih.gov
Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are powerful tools in chemical synthesis. nih.gov Bipyridine ligands are frequently employed to stabilize the metal center and modulate its reactivity. For instance, 4,4′-di-tert-butyl-2,2′-bipyridine is a highly effective ligand in a variety of nickel-catalyzed cross-coupling reactions. nih.govwisc.edu The bulky tert-butyl groups enhance the solubility of the catalyst and influence the reaction mechanism.
The this compound ligand would function similarly but with even more pronounced effects. Its exceptional solubility in nonpolar organic solvents would be highly advantageous for homogeneous catalysis. The significant steric bulk of the heptadecan-9-yl groups can promote the reductive elimination step in the catalytic cycle and stabilize low-coordinate, highly reactive metal species. Research on nickel catalysts with bulky 6,6'-substituted bipyridine ligands has shown that steric hindrance has a major impact on catalytic performance and the stability of catalytic intermediates. nih.gov
The development of efficient catalysts for the oxidation of water to oxygen is a cornerstone of artificial photosynthesis and hydrogen fuel production. Ruthenium, manganese, and copper complexes featuring polypyridyl ligands, including bipyridines, are among the most studied molecular water oxidation catalysts (WOCs). nih.govnih.govnih.gov The ligand framework plays a critical role in stabilizing the high-valent metal-oxo species that are key intermediates in the O-O bond-forming reaction. nih.govamazonaws.com
Modifying the bipyridine ligand with electron-donating or withdrawing groups can tune the redox potentials of the metal center, making it easier or harder to reach the necessary high oxidation states. nih.gov The introduction of bulky substituents can prevent the dimerization of catalyst molecules, a common deactivation pathway. nih.gov The long, hydrophobic heptadecan-9-yl chains would make a metal complex highly soluble in organic media, enabling its use in biphasic catalytic systems. Furthermore, these hydrophobic tails could serve as anchors to immobilize the molecular catalyst on a hydrophobic electrode surface or within a lipid membrane, creating a heterogeneous or bio-inspired catalytic system while preventing catalyst degradation. researchgate.net
| Catalyst Metal | Ligand Modification | Effect on Catalysis | Reference |
| Ruthenium | Ethoxy group on terpyridine | Increases catalytic rate by lowering redox potential | nih.gov |
| Manganese | Bulky t-Butyl group on pyridinophane | Switches reactivity from catalase mimic to water oxidation catalyst | nih.gov |
| Ruthenium | Carboxylate groups on bipyridine | Enables base-enhanced water oxidation | nih.gov |
Examples of how ligand modifications in polypyridyl complexes, similar to this compound, tune water oxidation activity.
Chemo/Biosensing Applications: Molecular Recognition Principles (Non-Clinical)
The ability of bipyridine-metal complexes to engage in molecular recognition is the basis for their use in chemical sensing. researchgate.netnih.gov These sensors often operate by signaling a binding event through a change in their photophysical properties, such as luminescence. nih.govnih.gov For a sensor to be effective, it must exhibit selectivity for a particular analyte.
The heptadecan-9-yl substituents endow the bipyridine ligand with a strong hydrophobic character. A metal complex bearing this ligand could function as a sensor for detecting nonpolar molecules in polar environments (e.g., detecting organic pollutants in water). The principle of molecular recognition would be driven by the hydrophobic effect, where the long alkyl chains of the sensor form a pocket or surface that favorably interacts with the nonpolar analyte. This binding event could alter the geometry or electronic environment of the complex's luminescent metal center, causing a detectable change in light emission (either quenching or enhancement).
Furthermore, the hydrophobic nature of the ligand could be exploited to embed the sensor complex within a polymer film or on a surface to create a solid-state sensing device. The interaction of iridium complexes bearing long alkyl chains with lipid bilayers has been demonstrated, providing a direct analogy for how a sensor based on this compound could be integrated into a membrane-like sensing platform. cityu.edu.hk
Metal Ion Detection
The 2,2'-bipyridine (B1663995) scaffold is a cornerstone in the development of chemosensors for metal ion detection. nih.gov The two nitrogen atoms form a stable chelate with many transition metal ions, leading to a change in the electronic properties of the molecule, which can be transduced into a measurable optical or electrochemical signal. researchgate.net When a metal ion coordinates to the bipyridine ligand, it can lead to phenomena such as the quenching or enhancement of fluorescence, a shift in absorption spectra (color change), or a change in redox potential, which form the basis of detection. nih.gov
The specific structure of this compound offers distinct advantages for sensor development. The long, non-polar heptadecyl chains render the molecule highly lipophilic. This property is critical for applications where metal ion sensing is required in organic media, oils, or within lipid membranes. Furthermore, these alkyl chains allow for the incorporation of the molecule into polymer films, creating solid-state sensors. By attaching an appropriate anchoring group, the molecule could also be immobilized on solid substrates to create sensor arrays for high-throughput analysis of heavy metal ions in various environments. mdpi.comsemanticscholar.org The branched nature of the heptadecan-9-yl groups provides significant steric bulk, which can influence the selectivity of the sensor by creating a specific binding pocket that preferentially accommodates metal ions of a certain size.
Anion or Neutral Molecule Sensing
While the bipyridine unit itself is not a primary anion receptor, it serves as an essential structural and signaling component in more complex sensor molecules. Anion sensors based on bipyridine derivatives typically incorporate hydrogen-bond donor groups (like amides, ureas, or pyrroles) at or near the bipyridine core. nih.govmdpi.com The bipyridine unit, often complexed with a metal center like ruthenium(II) or iridium(III), acts as a chromophore or fluorophore. mdpi.com When an anion binds to the receptor sites, it perturbs the electronic environment of the metal-bipyridine complex, causing a detectable change in its luminescence or absorption spectrum. nih.gov
In this context, this compound would function as a lipophilic building block. Its incorporation into an anion receptor would render the entire sensor molecule soluble in non-polar environments, allowing for the detection of anions in organic solvents or for the transport of anions across artificial membranes. The bulky alkyl groups can also help to create a well-defined cavity around the anion recognition site, potentially enhancing selectivity for anions of a specific geometry and size.
Development of Molecular Machines and Switches
Molecular machines and switches are molecules that can change their state in response to external stimuli, such as light, redox potential, or chemical input. The 2,2'-bipyridine moiety is a key component in many such systems due to its robust electrochemical and photophysical properties. nih.gov
Bipyridinium salts, often called viologens, are well-known for their ability to undergo reversible reduction-oxidation (redox) cycles, which are typically accompanied by a distinct color change. nih.gov This property makes them ideal components for redox-active molecular switches. Bipyridine derivatives are frequently incorporated into mechanically interlocked molecules like rotaxanes and catenanes. acs.org In these systems, a bipyridine-based unit can act as a recognition site whose affinity for another part of the molecule can be switched "on" or "off" by changing its redox state, inducing mechanical movement (e.g., shuttling or rotation) within the molecule. acs.org
The redox potential of bipyridine units can be precisely adjusted by modifying their substituents. nih.govfrontiersin.org The introduction of the two electron-donating heptadecyl groups in this compound would make the bipyridine core more electron-rich, thereby tuning its redox potentials compared to the unsubstituted parent molecule. The significant solubility imparted by these long alkyl chains is also a crucial practical advantage, facilitating the synthesis and processing of these complex molecular architectures in organic solvents. frontiersin.org Research on related bipyridinium salts shows that N-alkylation and the choice of parent scaffold are primary factors in tuning redox properties for applications like redox flow batteries. nih.govfrontiersin.org
Table 1: Influence of Bipyridine Substitution on Redox Properties
| Substituent Type | General Effect on Redox Potential | Key Advantage for Molecular Switches | Representative Example System |
|---|---|---|---|
| Electron-Donating Groups (e.g., Alkyl) | Makes reduction more difficult (more negative potential) | Fine-tuning of switching potentials, enhanced solubility | 4,4'-Dialkyl-2,2'-bipyridine in rotaxanes |
| Electron-Withdrawing Groups (e.g., Esters) | Makes reduction easier (more positive potential) | Lowering energy required for switching | Bipyridine-dicarboxylate ligands |
| N-Alkylation (forming Viologens) | Creates stable radical cations upon reduction | Enables multi-state switching with distinct optical properties | Cyclobis(paraquat-p-phenylene) (BlueBox) rings |
Photo-responsive molecular actuators are materials that change their shape or perform mechanical work upon exposure to light. nih.gov This is often achieved by incorporating photochromic molecules, such as azobenzenes, into a polymer network or liquid crystal matrix. nih.gov While not photochromic itself, the 2,2'-bipyridine unit is a common building block in the liquid crystalline materials used to create these actuators.
The introduction of long, flexible alkyl chains is a well-established strategy for inducing liquid crystalline phases. Therefore, this compound is an ideal candidate for designing photo-responsive materials. Its rigid bipyridine core and flexible, bulky alkyl chains are characteristic features of calamitic (rod-like) liquid crystals. By incorporating this molecule into a polymer network alongside a photo-responsive dye, it is possible to create a material where the alignment of the liquid crystal domains can be disrupted by light, leading to a macroscopic change in the material's shape. The bipyridine unit can also serve as a coordination site for metal ions, allowing for the creation of metallo-supramolecular polymers whose actuator properties can be modulated by both light and the presence of metal ions.
Role in Polymer and Hybrid Material Fabrication
The 2,2'-bipyridine unit is a bidentate ligand, making it an excellent building block for the creation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net By reacting a bipyridine-containing ligand with metal salts, chemists can construct one-, two-, or three-dimensional materials where the bipyridine units bridge metal centers. researchgate.net
The role of this compound in this field is twofold. First, its two nitrogen atoms provide the necessary coordination sites to form the polymer backbone with metal ions. Second, and crucially, the long heptadecyl side chains ensure that the resulting polymer or hybrid material is soluble in common organic solvents. This is a significant advantage over many coordination polymers which are often insoluble, making them difficult to process. The solubility allows these materials to be cast into films, drawn into fibers, or used to create hybrid materials by mixing with other polymers. This processability is essential for applications in printable electronics, coatings, and membrane technologies. The alkyl chains can also be used to control the morphology and packing of the polymer chains in the solid state.
Nanomaterial Fabrication and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. They are a fundamental tool for controlling the surface properties of materials at the molecular level. harvard.edu Bipyridine derivatives can be designed to form SAMs on various surfaces, including metals like gold and silicon oxides. mdpi.comnih.gov
To achieve this, the bipyridine molecule is typically modified with an anchoring group, such as a thiol (-SH) for gold surfaces or a silane (B1218182) for oxide surfaces. While this compound lacks a native anchor group, it can be readily modified to include one. Once anchored, the molecules organize on the surface. The ordering of these SAMs is driven by a combination of the anchor-surface interaction and the intermolecular van der Waals forces between the long alkyl chains. mdpi.com The bulky heptadecyl groups of the title compound would promote strong intermolecular interactions, leading to the formation of dense, well-ordered monolayers.
By functionalizing the surface of nanoparticles (e.g., gold or quantum dots) with these molecules, their surfaces can be engineered for specific tasks. mdpi.com For example, the exposed bipyridine units on a nanoparticle surface can then coordinate metal ions, acting as catalysts or forming part of a sensor assembly. The alkyl chains provide a solubilizing layer, allowing the functionalized nanoparticles to be dispersed in organic solvents or polymer melts, creating advanced nanocomposite materials. rsc.org
Structure Property Relationships and Design Principles for the Chemical Compound
Influence of Alkyl Chain Length and Branching on Molecular Behavior
The heptadecan-9-yl substituents, which are long and branched alkyl chains, play a crucial role in determining the molecular behavior of 4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine. Their influence extends to intermolecular forces, molecular packing in the solid state, and the nature of self-assembled structures.
Impact on Intermolecular Interactions and Packing
The introduction of long alkyl chains is a common strategy to enhance the molecular packing and, consequently, the charge-carrier mobility in organic semiconductors. This is attributed to the "fastener effect" or "zipper effect" of van der Waals interactions between the alkyl chains. In the case of this compound, the long heptadecyl chains significantly influence how the molecules arrange themselves in the solid state. These alkyl-alkyl interactions can lead to a more ordered and compact packing of the molecules.
The crystal packing of similar 4,4'-disubstituted-2,2'-bipyridines often involves an overlapped arrangement of parallel pyridine (B92270) rings, with intermolecular C-H···N and C-H···π interactions contributing to the formation of two or three-dimensional networks. nih.gov For this compound, the interplay between the π-π stacking of the bipyridine cores and the van der Waals interactions of the long, branched alkyl chains will dictate the final crystal structure.
Effect on Self-Assembly Morphology and Dimensionality
Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can self-assemble into a variety of nanostructures in solution. acs.org this compound can be considered an amphiphilic compound, with the polar bipyridine core acting as the hydrophilic head and the long, nonpolar alkyl chains as the hydrophobic tails. This amphiphilic nature drives the molecule to form organized assemblies in appropriate solvents.
The morphology and dimensionality of these self-assembled structures are heavily dependent on the molecular geometry, which is influenced by the length and branching of the alkyl chains. researchgate.netossila.com For instance, the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic head and the tail length, can predict the likely morphology of the aggregates. Molecules with a low CPP tend to form spherical micelles, while those with higher CPP values can form cylindrical micelles, vesicles, or lamellar structures.
In the case of this compound, the two long, branched alkyl chains create a significant hydrophobic volume. Depending on the solvent environment and temperature, this molecule could self-assemble into various structures such as micelles, nanotubes, nanofibers, or vesicles. acs.org The branching in the alkyl chains can influence the curvature of the self-assembled interface, potentially favoring the formation of more complex, non-lamellar phases. The ability of the bipyridine core to coordinate with metal ions can also be exploited to direct the self-assembly process, leading to the formation of metallo-supramolecular structures with defined shapes and sizes.
Impact of Substitution Pattern on Bipyridine Core Reactivity and Electronic Properties
The substitution at the 4 and 4' positions of the bipyridine core with heptadecan-9-yl groups has a profound effect on the electronic properties and reactivity of the molecule.
Electronic Density Distribution and Redox Potentials
The electronic properties of the bipyridine core can be systematically tuned by the introduction of substituents. Alkyl groups are generally considered to be electron-donating. Therefore, the heptadecan-9-yl groups at the 4 and 4' positions increase the electron density on the bipyridine rings. This has a direct impact on the molecule's redox potentials.
Cyclic voltammetry studies on a series of 4,4'-disubstituted-2,2'-bipyridine ligands have shown that electron-donating groups make the reduction of the bipyridine core more difficult (i.e., the reduction potential becomes more negative). nih.govfrontiersin.org Conversely, electron-withdrawing groups facilitate reduction. The table below illustrates the effect of different substituents at the 4,4'-positions on the reduction potentials of bipyridine ligands.
| Substituent (R) in 4,4'-di-R-2,2'-bipyridine | Reduction Potential (Epc vs. Fc/Fc+) | Reference |
| -H | -2.71 V | nih.gov |
| -CH3 | -2.83 V | nih.gov |
| -OCH3 | -2.90 V | nih.gov |
| -tBu | -2.88 V | nih.gov |
This is an interactive data table. The values are representative and show the general trend.
Based on this trend, it can be inferred that this compound will have a more negative reduction potential compared to the unsubstituted 2,2'-bipyridine (B1663995), reflecting the electron-donating nature of the alkyl chains. The increased electron density on the bipyridine core also affects its ability to act as a ligand in metal complexes, influencing the stability and the electronic properties of the resulting complexes.
Steric Hindrance and Conformational Flexibility
The heptadecan-9-yl groups are bulky and introduce significant steric hindrance around the bipyridine core. This steric bulk can influence the conformational flexibility of the molecule. researchgate.net In an isolated molecule, the two pyridine rings of 2,2'-bipyridine can rotate around the central C-C bond. However, in the presence of bulky substituents, this rotation can be restricted.
The steric repulsion between the large alkyl groups and the hydrogen atoms at the 3 and 3' positions of the bipyridine rings can force the pyridine rings to adopt a non-planar conformation. This twisting of the bipyridine core can have significant consequences for its properties. For example, a twisted conformation can reduce the π-conjugation between the two pyridine rings, which in turn can affect the electronic and optical properties of the molecule. researchgate.net
Furthermore, the steric hindrance can influence the coordination chemistry of the bipyridine ligand. The bulky alkyl groups can sterically shield the nitrogen atoms, potentially affecting the kinetics and thermodynamics of metal complex formation. In some cases, steric hindrance can be used to control the coordination geometry around a metal center, leading to the formation of specific isomers or preventing the formation of certain coordination complexes. mdpi.com
Rational Design for Tunable Electronic and Structural Properties
The understanding of the structure-property relationships in 4,4'-disubstituted-2,2'-bipyridines allows for the rational design of new molecules with tailored electronic and structural properties. By systematically varying the nature of the substituents at the 4 and 4' positions, it is possible to fine-tune the characteristics of the bipyridine ligand and its corresponding metal complexes for specific applications. researchgate.netresearchgate.netrsc.org
For instance, to create a bipyridine-based molecule with a specific redox potential, one can choose substituents with appropriate electron-donating or electron-withdrawing properties. frontiersin.orgnih.gov As demonstrated, alkyl groups increase the electron density and make the reduction potential more negative. For applications requiring facile reduction, electron-withdrawing groups would be more suitable.
The length and branching of the alkyl chains can be strategically designed to control the self-assembly of the molecules in solution or in the solid state. This is particularly relevant for applications in materials science, such as the development of organic semiconductors, where the molecular packing and morphology of thin films are critical for device performance. By adjusting the alkyl chain architecture, it is possible to promote specific packing motifs, such as lamellar or columnar structures, which can enhance charge transport. nih.govrsc.org
Moreover, the steric bulk of the substituents can be used as a design element to control the conformation of the bipyridine ligand and its coordination behavior. researchgate.netmdpi.com This can be exploited in catalysis to influence the selectivity of a reaction or in the design of molecular switches where a change in conformation leads to a change in properties. The ability to rationally design and synthesize bipyridine ligands with predictable properties is a powerful tool for the development of new functional materials and molecular devices. nih.govresearchgate.netresearchgate.net
Predictive Models for Supramolecular Organization based on Molecular Structure
The rational design of functional supramolecular materials hinges on the ability to predict the assembly of molecules into well-defined, ordered structures. For amphiphilic molecules like this compound, the supramolecular organization is governed by a delicate interplay of non-covalent interactions. Predictive models for the self-assembly of such compounds are primarily based on understanding how specific structural features of the molecule influence these interactions.
The key structural components of this compound that dictate its supramolecular behavior are the aromatic 2,2'-bipyridine core and the long aliphatic heptadecyl chains. The bipyridine core is capable of engaging in π-π stacking and hydrogen bonding (if protonated or in the presence of suitable donors/acceptors), while the alkyl chains primarily interact through van der Waals forces. The specific substitution pattern and the length and branching of the alkyl chains are critical determinants of the final supramolecular architecture.
The nature of the alkyl chains themselves plays a crucial role. The length of the alkyl chains directly influences the strength of the van der Waals interactions; longer chains generally lead to stronger interactions and more stable assemblies. mdpi.comrsc.org Furthermore, an "odd-even" effect related to the number of carbon atoms in the alkyl chains has been observed in similar systems, where it can dictate the packing density and tilt of the molecules within the assembly. researchgate.net
Computational methods, such as molecular dynamics (MD) and density functional theory (DFT), are powerful tools for developing and refining predictive models. mdpi.com These simulations can provide detailed insights into the energetics of different packing arrangements, the role of solvent, and the dynamic nature of the self-assembly process. For example, MD simulations can be used to explore the conformational landscape of the molecule and predict the most stable aggregated structures, while DFT calculations can quantify the strength of intermolecular interactions like π-π stacking and van der Waals forces. rsc.org
The following tables summarize the predicted influence of key structural modifications on the supramolecular organization of 4,4'-dialkyl-2,2'-bipyridines, based on established principles from related systems.
Table 1: Predicted Influence of Alkyl Chain Position on Supramolecular Assembly
| Substitution Pattern | Predicted Molecular Conformation | Likely Supramolecular Motif |
| 4,4'- (para) | Linear | Lamellar, Zigzag |
| 3,3'- (meta) | Z-shaped | Interdigitated |
| 2,2'- (ortho) | Sterically hindered, twisted | Potentially disrupted or porous networks |
Table 2: Predicted Influence of Alkyl Chain Characteristics on Supramolecular Assembly
| Alkyl Chain Feature | Influence on Intermolecular Interactions | Predicted Effect on Supramolecular Structure |
| Increased Chain Length | Stronger van der Waals forces | Increased stability and order of the assembly |
| Odd vs. Even Carbon Number | Affects packing density and tilt | Can lead to different crystalline polymorphs |
| Branching | Steric hindrance | May disrupt close packing, leading to less dense or amorphous structures |
By systematically studying how these structural parameters influence the balance of intermolecular forces, it is possible to create a predictive framework for the design of novel 2,2'-bipyridine-based materials with tailored supramolecular architectures and, consequently, desired functional properties. The introduction of functional groups onto the bipyridine skeleton is another avenue for controlling the 2D self-assembled patterns on surfaces. acs.org
Q & A
Q. What are the common synthetic routes for preparing 4,4'-dialkyl-2,2'-bipyridine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A nickel-catalyzed dimerization of 2-chloropyridine derivatives using manganese powder as a reductant is a robust method for synthesizing 4,4'-dialkyl-2,2'-bipyridines (e.g., 4,4'-di-tert-butyl derivatives). Key optimizations include controlling stoichiometry (2:1 Mn:Ni ratio) and reaction temperature (80–100°C) to enhance yield and purity . Alternative routes involve functionalizing pre-synthesized bipyridines via esterification or hydroxamic acid formation, as demonstrated for 4,4'-dihydroxamic derivatives .
Q. How can researchers characterize the structural and electronic properties of 4,4'-dialkyl-2,2'-bipyridine ligands?
- Methodological Answer :
- Thermal Analysis : Combustion calorimetry (ΔcH°) and enthalpy of formation (ΔfH°) measurements provide thermodynamic stability data, as reported for 4,4'-dimethyl-2,2'-bipyridine .
- Spectroscopy : UV-Vis and NMR (e.g., H, C) are critical for confirming substitution patterns and electronic conjugation. For example, methyl groups at the 4,4' positions induce bathochromic shifts in UV spectra due to increased electron density .
- X-ray Crystallography : Resolves steric effects of long alkyl chains (e.g., heptadecyl groups) on ligand geometry and metal coordination .
Q. What are the primary applications of 4,4'-dialkyl-2,2'-bipyridine ligands in coordination chemistry?
- Methodological Answer : These ligands are widely used to synthesize stable metal complexes for catalytic and materials science applications:
- Iron Chelation : 4,4'-Dihydroxamic-2,2'-bipyridine forms high-affinity Fe(II/III) complexes, relevant for studying iron overload/deficiency therapies .
- Ruthenium Complexes : Derivatives like 4,4'-dimethyl-2,2'-bipyridine (dmbipy) stabilize Ru(II) polypyridyl complexes for photoelectrochemical cells, with methyl groups enhancing solubility in nonpolar solvents .
Advanced Research Questions
Q. How do alkyl chain length and substitution patterns influence the catalytic activity of transition metal complexes with 4,4'-dialkyl-2,2'-bipyridine ligands?
- Methodological Answer :
- Solubility and Redox Tuning : Longer alkyl chains (e.g., heptadecyl) improve solubility in organic media, while electron-donating groups (e.g., methyl) lower the redox potential of metal centers. For example, 4,4'-di-nonyl-2,2'-bipyridine (dNbpy) increases the reducing power of Cu(I) in atom transfer radical polymerization (ATRP), accelerating initiation rates .
- Steric Effects : Bulky substituents (e.g., tert-butyl) can hinder ligand-metal coordination, requiring computational modeling (DFT) to predict binding geometries .
Q. What experimental strategies address contradictions in reported redox potentials for 4,4'-dialkyl-2,2'-bipyridine-based complexes?
- Methodological Answer : Discrepancies often arise from solvent polarity, reference electrodes, or ligand protonation states. To mitigate:
- Standardization : Use aqueous Ag/AgCl reference electrodes and buffer solutions (pH 7) for consistency. For instance, 4,4'-dimethyl-2,2'-bipyridine shows a reduction potential of +0.82 V vs. SHE in aqueous media, but deviations occur in nonpolar solvents .
- In situ Spectroelectrochemistry**: Correlate cyclic voltammetry peaks with UV-Vis changes to confirm redox-active species .
Q. How can researchers troubleshoot low yields in the synthesis of 4,4'-di(heptadecan-9-yl)-2,2'-bipyridine?
- Methodological Answer :
- Purification Challenges : Long alkyl chains cause solubility issues. Use column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization in hot ethanol .
- Side Reactions : Steric hindrance may lead to incomplete coupling. Optimize catalyst loading (e.g., 10 mol% NiCl) and reaction time (24–48 hrs) .
Q. What role do 4,4'-dialkyl-2,2'-bipyridine ligands play in stabilizing multivalent lanthanide complexes?
- Methodological Answer : These ligands suppress temperature-dependent valence fluctuations in lanthanides (e.g., Yb). For example, 4,4'-dimethyl-2,2'-bipyridine adducts with decamethylytterbocene maintain divalent Yb across 100–300 K, unlike phase-sensitive tert-butyl analogs . Characterization via XANES and magnetic susceptibility confirms valence stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
